molecular formula C14H18BClN2O2 B7953978 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole

6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole

Cat. No.: B7953978
M. Wt: 292.57 g/mol
InChI Key: QWMXPCFDUSIPOZ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chloro group, a methyl group, and a dioxaborolan group attached to the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, where a halogenated benzodiazole derivative reacts with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzodiazole derivative with a hydroxyl group, while substitution with an amine can produce an aminobenzodiazole .

Scientific Research Applications

6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The dioxaborolan group can participate in reversible covalent bonding with biomolecules, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
  • 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiazole

Uniqueness

Compared to similar compounds, 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole stands out due to its specific substitution pattern on the benzodiazole ring, which imparts unique chemical reactivity and biological activity. The presence of the dioxaborolan group also enhances its utility in various synthetic and analytical applications.

Properties

IUPAC Name

6-chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClN2O2/c1-8-17-11-7-9(16)6-10(12(11)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMXPCFDUSIPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=C(N3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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